molecular formula C16H16N4O7 B8450895 (2R,3S)-alpha-Diazo-3-[(1R)-1-hydroxyethyl]-beta,4-dioxo-2-azetidinebutanoic Acid (4-Nitrophenyl)methyl Ester

(2R,3S)-alpha-Diazo-3-[(1R)-1-hydroxyethyl]-beta,4-dioxo-2-azetidinebutanoic Acid (4-Nitrophenyl)methyl Ester

Cat. No.: B8450895
M. Wt: 376.32 g/mol
InChI Key: WSVPCPKKQRAKMA-XTWCZFFVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-alpha-Diazo-3-[(1R)-1-hydroxyethyl]-beta,4-dioxo-2-azetidinebutanoic Acid (4-Nitrophenyl)methyl Ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a diazo group, a hydroxyethyl group, and a dioxo-azetidinebutanoic acid core. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-alpha-Diazo-3-[(1R)-1-hydroxyethyl]-beta,4-dioxo-2-azetidinebutanoic Acid (4-Nitrophenyl)methyl Ester involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the azetidinebutanoic acid core, followed by the introduction of the diazo and hydroxyethyl groups. The final step involves the esterification with 4-nitrophenylmethanol.

    Preparation of Azetidinebutanoic Acid Core: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the azetidine ring.

    Introduction of Diazo Group: The diazo group is introduced using diazo transfer reagents such as diazomethane or tosyl azide under controlled conditions to ensure the stability of the diazo compound.

    Hydroxyethyl Group Addition: The hydroxyethyl group is added via a nucleophilic substitution reaction, typically using ethylene oxide or a similar reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with 4-nitrophenylmethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the diazo group, converting it into an amine or other reduced forms.

    Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Reagents like sodium azide (NaN3) or alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Ketones, aldehydes, or carboxylic acids.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(2R,3S)-alpha-Diazo-3-[(1R)-1-hydroxyethyl]-beta,4-dioxo-2-azetidinebutanoic Acid (4-Nitrophenyl)methyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biochemical effects. The diazo group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can be harnessed to inhibit enzyme activity or modify protein function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-alpha-Diazo-3-[(1R)-1-hydroxyethyl]-beta,4-dioxo-2-azetidinebutanoic Acid (4-Methylphenyl)methyl Ester
  • (2R,3S)-alpha-Diazo-3-[(1R)-1-hydroxyethyl]-beta,4-dioxo-2-azetidinebutanoic Acid (4-Chlorophenyl)methyl Ester

Uniqueness

The unique combination of functional groups in (2R,3S)-alpha-Diazo-3-[(1R)-1-hydroxyethyl]-beta,4-dioxo-2-azetidinebutanoic Acid (4-Nitrophenyl)methyl Ester, particularly the diazo and hydroxyethyl groups, provides it with distinct reactivity and versatility compared to similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications or interactions.

Properties

Molecular Formula

C16H16N4O7

Molecular Weight

376.32 g/mol

IUPAC Name

(4-nitrophenyl)methyl 2-diazo-4-[(2R,3S)-3-[(1R)-1-hydroxyethyl]-4-oxoazetidin-2-yl]-3-oxobutanoate

InChI

InChI=1S/C16H16N4O7/c1-8(21)13-11(18-15(13)23)6-12(22)14(19-17)16(24)27-7-9-2-4-10(5-3-9)20(25)26/h2-5,8,11,13,21H,6-7H2,1H3,(H,18,23)/t8-,11-,13-/m1/s1

InChI Key

WSVPCPKKQRAKMA-XTWCZFFVSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@H](NC1=O)CC(=O)C(=[N+]=[N-])C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

CC(C1C(NC1=O)CC(=O)C(=[N+]=[N-])C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.